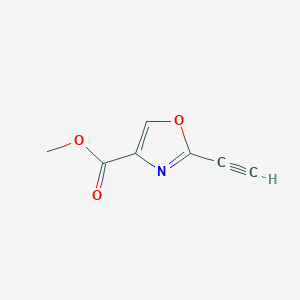
4-Oxazolecarboxylic acid, 2-ethynyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Oxazolecarboxylic acid, 2-ethynyl-, methyl ester” is a chemical compound with the molecular formula C7H5NO3 . It is also known as "Methyl 2-ethynyloxazole-4-carboxylate" .
Synthesis Analysis
The synthesis of oxazolines, which are precursors to oxazoles such as “this compound”, can be achieved through the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCC#CC1=NC=C(O1)C(=O)OC . Chemical Reactions Analysis
The chemical reactions involving oxazolines and oxazoles have been studied extensively. The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, or O2 gas have also been successfully employed .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 151.12 . More detailed properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用
Synthesis of Oxazole Derivatives : Ferreira et al. (2010) discuss the synthesis of several 2,5-disubstituted oxazole-4-carboxylates from the methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives. These compounds exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them suitable for use as fluorescent probes in peptide chains (Ferreira et al., 2010).
Synthesis and Transformations of Oxazole Derivatives : Prokopenko et al. (2010) synthesized methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives. These compounds were used for further transformations, demonstrating the versatility of oxazole derivatives in chemical synthesis (Prokopenko et al., 2010).
Oxazole Derivatives with Inhibitory Activity on Blood Platelet Aggregation : Ozaki et al. (1983) synthesized methyl 5-substituted oxazole-4-carboxylates with potential inhibitory activity on blood platelet aggregation. Some of these compounds showed activity comparable to aspirin, highlighting their potential therapeutic applications (Ozaki et al., 1983).
Coordination Chemistry of Oxazoline Ligands : Gómez et al. (1999) reviewed the transition metal coordination chemistry of oxazolines, a class of compounds related to oxazole derivatives. These ligands show versatility in ligand design and are used in transition metal-catalyzed asymmetric organic syntheses (Gómez et al., 1999).
Synthesis and Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) synthesized novel triazole derivatives from various ester ethoxycarbonylhydrazones with primary amines. These compounds were screened for their antimicrobial activities, showcasing the potential of oxazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Poly(2-oxazoline)s in Biomedical Applications : Sehlinger et al. (2015) focused on poly(2-oxazoline)s, which have garnered interest due to their potential use in biomedical applications. The study discusses novel methods to control the polymer side chains and tune their properties (Sehlinger et al., 2015).
特性
IUPAC Name |
methyl 2-ethynyl-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c1-3-6-8-5(4-11-6)7(9)10-2/h1,4H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCGGWPHKYTTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
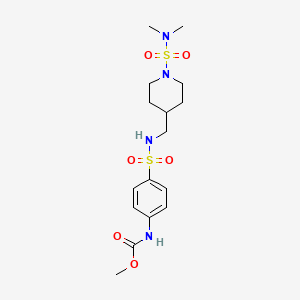
![4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2609910.png)
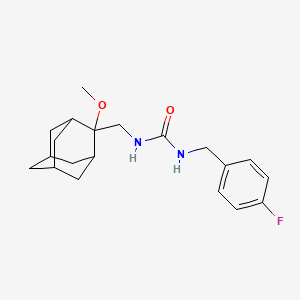
![1,7-dimethyl-8-(2-morpholinoethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2609917.png)
![10,16-Dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane](/img/structure/B2609918.png)
![N-(3-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2609919.png)
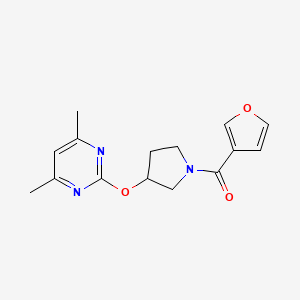
![[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine](/img/no-structure.png)
![2-Chloro-N-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide](/img/structure/B2609924.png)

![2-cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide](/img/structure/B2609928.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane](/img/structure/B2609929.png)
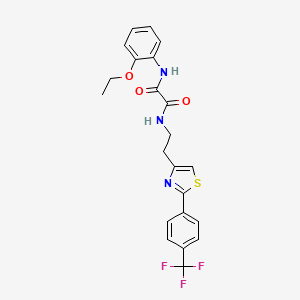
![7-[(2-chlorophenyl)methyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/structure/B2609932.png)
